molecular formula C11H10N2O2S B011317 n-Phenylpyridine-3-sulfonamide CAS No. 103860-56-6

n-Phenylpyridine-3-sulfonamide

Cat. No. B011317
M. Wt: 234.28 g/mol
InChI Key: YOXPETNDAONBCV-UHFFFAOYSA-N
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Description

n-Phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H10N2O2S . It is also known by other names such as 3-Pyridinesulfonanilide . The molecular weight of this compound is 234.28 g/mol .


Molecular Structure Analysis

The molecular structure of n-Phenylpyridine-3-sulfonamide consists of an aromatic phenyl group attached to a pyridine ring via a sulfonamide linkage . The InChI string for this compound is InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H . The Canonical SMILES string is C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 .


Physical And Chemical Properties Analysis

n-Phenylpyridine-3-sulfonamide has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 67.4 Ų . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

  • Detoxification of Toxic Arylamines : N-hydroxy-sulfonamide structures aid in the detoxification of toxic arylamines, especially in organs like the liver and kidney (Umemoto et al., 1988).

  • Metal-Induced Amide Deprotonation : 2,2'-bipyridine enhances metal-induced amide deprotonation in N-substituted amino acids, allowing Zn 2+ ion substitution for sulfonamide nitrogen-bound hydrogen (Gavioli et al., 1991).

  • Antibacterial Potential : Novel sulfonamide drugs exhibit antibacterial potential and acceptable cytotoxicity, making them candidates for human medicinal drugs (Hussain et al., 2022).

  • Inhibition of Carbonic Anhydrase Isoenzymes : N-acylsulfonamides effectively inhibit human carbonic anhydrase isoenzymes I and II, with potential applications in diuretic, antiglaucoma, antiobesity, and anticancer treatments (Yıldırım et al., 2015).

  • Use in HIV, Cancer, and Alzheimer's Treatments : Sulfonamide inhibitors are valuable in various medical treatments, including HIV protease inhibitors, anticancer agents, and Alzheimer's disease drugs (Gulcin & Taslimi, 2018).

  • Anti-Microbial Activities : Certain novel sulfonamides show good anti-microbial activities against gram-positive and gram-negative bacteria, promising for treating various infectious diseases (Ahmad & Farrukh, 2012).

  • DNA Interaction and Nuclease Activity : Mn(II) complexes with sulfonamides as ligands exhibit strong DNA interaction and nuclease activity, with potential implications for DNA cleavage mechanisms (Macías et al., 2012).

  • Pharmacophore Structures and Drug-Sensitive Pathways : Array-based microarray analysis can reveal essential pharmacophore structures and drug-sensitive cellular pathways for antitumor sulfonamides, aiding in clinical trials (Owa et al., 2002).

properties

IUPAC Name

N-phenylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXPETNDAONBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648526
Record name N-Phenylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Phenylpyridine-3-sulfonamide

CAS RN

103860-56-6
Record name N-Phenylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Yu, W Zhu, H Liu, Y Liu, H Li, J Han… - Organic & …, 2022 - pubs.rsc.org
… It was unfortunate that the methodology failed to produce the products 5ab, 5ac, and 5ad in the same way, when N-phenylpyridine-3-sulfonamide, N-phenylethanesulfonamide, and N-(…
Number of citations: 2 pubs.rsc.org
EA Kazancioglu, M Senturk - Bioorganic Chemistry, 2020 - Elsevier
In this study, synthesis of nine N-phenylsulfonamide derivatives was designed by starting from aniline, which is the simplest aromatic amine. These compounds were obtained in yields …
Number of citations: 18 www.sciencedirect.com

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